molecular formula C8H8N2O2 B1456489 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1616337-50-8

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1456489
M. Wt: 164.16 g/mol
InChI Key: JSHWYMVQSPFANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H8N2O2 . It is a solid substance and is used in the field of medicinal chemistry as a building block for the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, has been reported in scientific literature . These compounds have been synthesized as part of efforts to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be represented by the SMILES string OC(=O)c1cnc2NCCc2c1 . This indicates that the molecule contains a carboxylic acid group attached to a pyrrolopyridine ring.


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can interact with these receptors and inhibit their activity, which could have implications for the treatment of various types of tumors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid include its molecular weight of 164.16 and its solid form . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

1. Antileishmanial Agents

  • Application Summary : A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, were synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results or Outcomes : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

2. Targeting FGFR in Cancer Therapy

  • Application Summary : A class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFR) has been developed .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The research suggests that abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

3. Treatment of Hyperglycemia

  • Application Summary : Compounds similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been found to reduce blood glucose levels .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Antimicrobial and Antiviral Activities

  • Application Summary : Pyrrolo[1,2-a]pyrazine derivatives, which are similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, have shown more antibacterial, antifungal, and antiviral activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The research suggests that these compounds could be potential candidates for the development of new antimicrobial and antiviral drugs .

5. Gene Therapy and Pain Management

  • Application Summary : Compounds similar to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been used in gene therapy for patients suffering from idiopathic and chronic pain .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These compounds have shown potential in improving the quality of life of patients suffering from chronic pain .

6. Cytotoxicity Against Cancer Cell Lines

  • Application Summary : Derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been evaluated for in vitro cytotoxicity against various cancer cell lines .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These compounds have shown potential in inhibiting the proliferation of cancer cells .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as FGFR inhibitors represents a promising direction for future research . These compounds could potentially be optimized further and developed into effective therapeutic agents for various types of cancers .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWYMVQSPFANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
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2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Citations

For This Compound
1
Citations
H Chen, J Wang, S Zhou, H Liu - The Journal of Organic …, 2014 - ACS Publications
An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol …
Number of citations: 16 pubs.acs.org

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